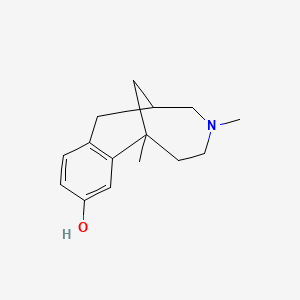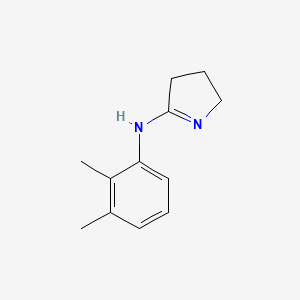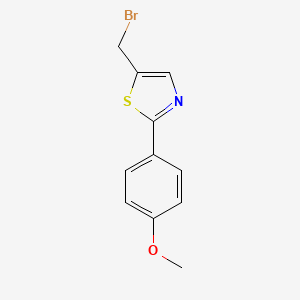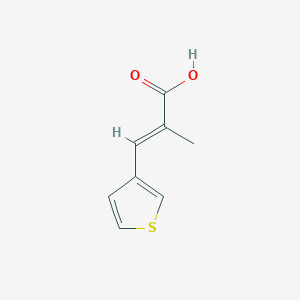![molecular formula C8H5BrClN3O2 B15359936 Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15359936.png)
Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate is a chemical compound belonging to the class of pyrazolo[1,5-A]pyrimidines. This compound is characterized by its bromo and chloro substituents on the pyrazolo[1,5-A]pyrimidine core, which significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less oxidized species.
Substitution: The bromo and chloro substituents can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the bromo or chloro substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. They may serve as lead compounds for the development of new drugs targeting diseases such as cancer and neurodegenerative disorders.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Wirkmechanismus
The mechanism by which Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely depending on the biological system and the specific derivative being studied.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-chloropyrazolo[1,5-A]pyrimidine
Methyl 2-bromo-5-chloropyrazolo[1,5-A]pyrimidine-4-carboxylate
Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-4-carboxylate
Uniqueness: Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrazolo[1,5-A]pyrimidine core. This distinct structure influences its reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C8H5BrClN3O2 |
|---|---|
Molekulargewicht |
290.50 g/mol |
IUPAC-Name |
methyl 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H5BrClN3O2/c1-15-8(14)4-2-6(10)13-7(11-4)3-5(9)12-13/h2-3H,1H3 |
InChI-Schlüssel |
VWUWTMWBPSLGRD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC2=CC(=NN2C(=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanone](/img/structure/B15359856.png)

![8-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B15359865.png)




![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)


![[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol](/img/structure/B15359917.png)

![N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide](/img/structure/B15359925.png)
![Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B15359929.png)
